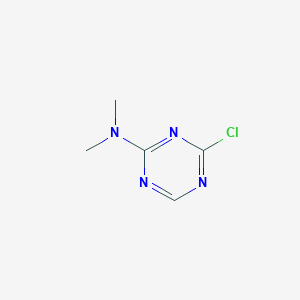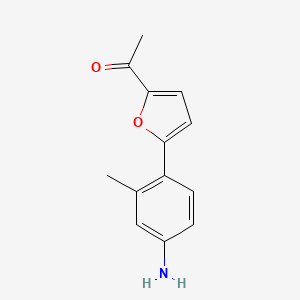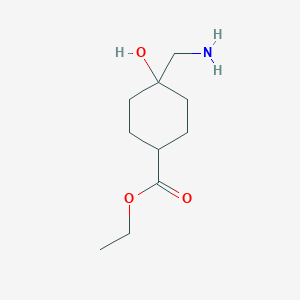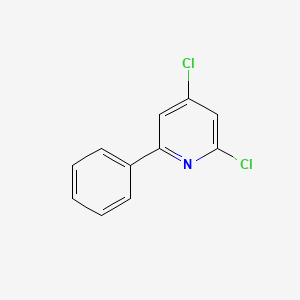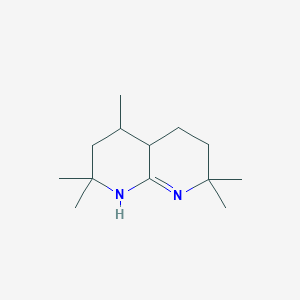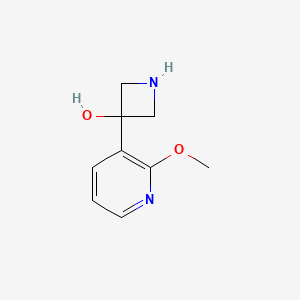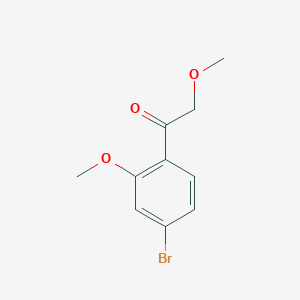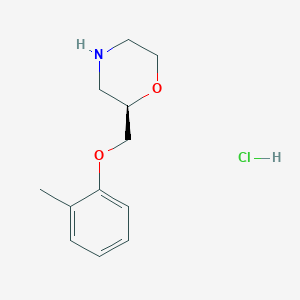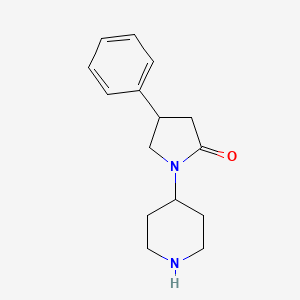
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H20N2O. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidin-2-one core with a phenyl group and a piperidin-4-yl substituent, making it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Scientific Research Applications
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .
Comparison with Similar Compounds
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine core but differ in their substituents and biological activities . The unique combination of a phenyl group and a piperidin-4-yl substituent in this compound distinguishes it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |
InChI Key |
CCEIOTSUSGUFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


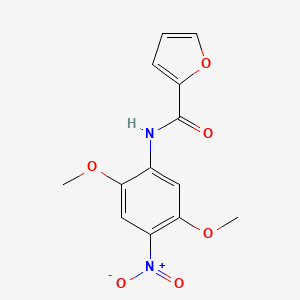
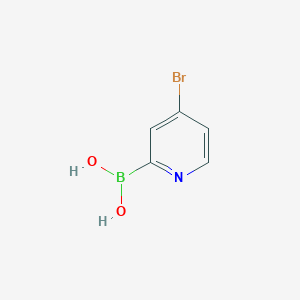
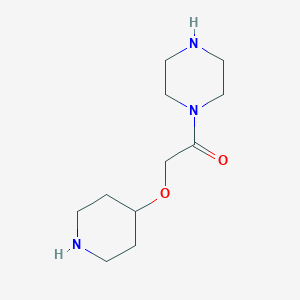
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
